molecular formula C17H16N4O2 B1678857 Nifenazone CAS No. 2139-47-1

Nifenazone

货号: B1678857
CAS 编号: 2139-47-1
分子量: 308.33 g/mol
InChI 键: BRZANEXCSZCZCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

尼芬那酮经历了各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂 .

科学研究应用

Pharmacological Properties

Nifenazone, chemically classified as a pyrazolone derivative, exhibits significant anti-inflammatory and analgesic properties. It is primarily recognized for its use in treating rheumatic conditions, where it helps alleviate pain and inflammation. The compound functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Treatment of Muscular Dystrophy

This compound has shown promise in preclinical studies for the treatment of muscular dystrophy. A study involving Dmd C3333Y mice demonstrated that administration of this compound significantly improved muscle strength and cardiac function by inhibiting TRIM63-dependent degradation pathways .

Analgesic Effects

The analgesic effects of this compound have been compared to other non-steroidal anti-inflammatory drugs (NSAIDs). While it is less potent than some alternatives, it remains effective for managing pain associated with rheumatic diseases .

Case Study 1: Muscular Dystrophy

In a controlled study, Dmd C3333Y mice treated with this compound exhibited:

  • Improved muscle strength measured by grip strength tests.
  • Enhanced cardiac function assessed through echocardiography.
  • Reduction in serum creatine kinase levels, indicating decreased muscle damage .

Case Study 2: Rheumatic Conditions

A clinical trial involving patients with chronic rheumatic pain demonstrated that:

  • Patients receiving this compound reported a significant reduction in pain scores compared to those receiving placebo.
  • Adverse effects were minimal, making it a viable option for long-term management of chronic pain .

Data Tables

Application AreaMechanism of ActionKey Findings
Muscular DystrophyInhibition of TRIM63Improved muscle strength and cardiac function
Rheumatic ConditionsCOX-1 and COX-2 inhibitionSignificant reduction in pain scores

相似化合物的比较

生物活性

Nifenazone, a pyrazolone derivative, is primarily recognized for its anti-inflammatory and analgesic properties. This compound has garnered attention in recent years for its diverse biological activities beyond its traditional applications. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

This compound functions as an inhibitor of the enzyme TRIM63, which plays a critical role in protein degradation, specifically the ubiquitination of dystrophin in muscular dystrophy models. By inhibiting TRIM63, this compound helps stabilize dystrophin levels, thereby alleviating symptoms associated with muscular dystrophy . This mechanism highlights its potential as a therapeutic agent in muscle disorders.

Pharmacological Properties

1. Anti-inflammatory Activity:
this compound exhibits significant anti-inflammatory effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

2. Analgesic Effects:
The analgesic properties of this compound have been documented in various studies. It provides relief from pain associated with rheumatic conditions and is often considered an alternative to traditional NSAIDs .

3. Proteasome Activation:
Recent studies indicate that this compound activates the 20S proteasome, enhancing its chymotryptic-like peptidase activity. This activation is crucial for cellular protein homeostasis and may contribute to its therapeutic effects in muscle disorders .

Case Studies

  • Muscular Dystrophy Treatment:
    A study involving mdx mice (a model for Duchenne muscular dystrophy) demonstrated that administration of this compound significantly improved muscle strength and cardiac function. The treatment reduced levels of ubiquitinated dystrophin (Ub-DMD), suggesting a protective role against muscle degeneration .
  • Chronic Pain Management:
    Clinical trials have assessed the efficacy of this compound in managing chronic pain conditions. Results indicated a notable reduction in pain scores among participants treated with this compound compared to placebo groups .

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnalgesicPain relief via central mechanisms
Proteasome activationEnhances protein degradation
Muscular dystrophyInhibition of TRIM63

属性

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZANEXCSZCZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045366
Record name Nifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2139-47-1
Record name Nifenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2139-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nifenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifenazone
Reactant of Route 2
Reactant of Route 2
Nifenazone
Reactant of Route 3
Reactant of Route 3
Nifenazone
Reactant of Route 4
Reactant of Route 4
Nifenazone
Reactant of Route 5
Reactant of Route 5
Nifenazone
Reactant of Route 6
Reactant of Route 6
Nifenazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。